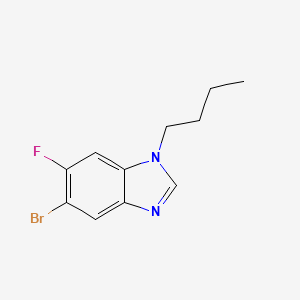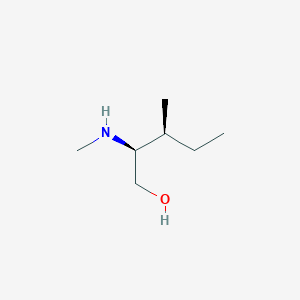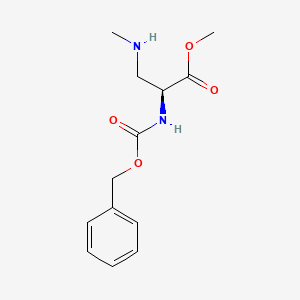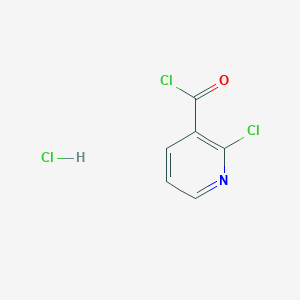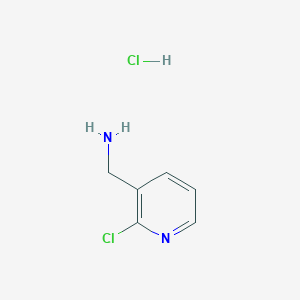
3-Hydroxylanost-9(11),24-dien-26-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxylanost-9(11),24-dien-26-oic acid is a lanostane-type triterpenoid compound. It is derived from natural sources such as the roots of Kadsura heteroclita and is known for its diverse biological activities. This compound has been studied for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and antimicrobial effects .
Mecanismo De Acción
Target of Action
It is known that this compound is used as a signaling inhibitor and has biological and pharmacological activities .
Mode of Action
It is known that the compound is a product of the biosynthesis of ganoderic acids (GAs) in a heterologous host, which are a group of highly oxygenated lanostane-type triterpenoids .
Biochemical Pathways
It is known that the compound is involved in the biosynthesis of ganoderic acids (gas), which are known for their significant pharmacological activities .
Result of Action
It is known that the compound has biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxylanost-9(11),24-dien-26-oic acid typically involves the extraction of lanostane triterpenoids from natural sources followed by chemical modifications. One common method includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions often involve controlled temperatures and the use of specific reagents to achieve the desired modifications.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from natural sources, followed by purification and chemical modification processes. The use of biotechnological methods, such as the expression of specific genes in yeast, has also been explored to enhance the yield and efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxylanost-9(11),24-dien-26-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory, anti-tumor, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Comparación Con Compuestos Similares
- Ganoderic acid S
- 3,7,15-Trihydroxy-11,23-dioxolanost-8-en-26-oic acid
- (3β)-3-Hydroxylanosta-7,9(11),24-trien-21-oic acid
Uniqueness: 3-Hydroxylanost-9(11),24-dien-26-oic acid is unique due to its specific structural features and the presence of hydroxyl groups that contribute to its distinct biological activities. Compared to similar compounds, it has shown potent anti-inflammatory and anti-tumor effects, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
(E,6R)-6-[(8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23-,24?,25?,28-,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRXJKGUEOMVRD-ARLMZJGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


